1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
Description
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, an imidazole ring, and a sulfonamide group
Properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-10-16-13(8-21-10)11-5-3-4-6-12(11)17-22(19,20)14-7-18(2)9-15-14/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGPGSXWXAVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and formaldehyde.
Coupling of Thiazole and Imidazole Rings: The thiazole and imidazole rings are then coupled through a sulfonamide linkage. This step often involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide nitrogen acts as a nucleophile, enabling further derivatization. For instance:
-
Alkylation : LDA-mediated reactions with aldehydes or ketones introduce alkyl groups at the sulfonamide position . This step is critical for functionalizing the imidazole core.
-
Acetylation : Acetaldehyde reacts with deprotonated intermediates to form acetyl derivatives, which are oxidized to ketones using MnO₂ .
Electrophilic Aromatic Substitution
The aromatic rings (thiazole and phenyl) undergo electrophilic substitution, particularly at positions activated by heteroatoms. Examples include:
-
Bromination : Introduction of bromine at specific positions to enable further functionalization .
-
Friedel–Crafts acylation : Acetyl groups are introduced to thiazole rings, enhancing reactivity for subsequent coupling reactions .
Oxidation Reactions
The sulfonamide group is typically formed via oxidation of thiol precursors. For example:
-
Thiol to sulfonamide : Oxidation of imidazole-2-thiols using Et₃N and H₂O₂ generates the sulfonamide moiety . This step is critical for stabilizing the heterocyclic framework.
Kinase Inhibition Data
The compound’s structural analogs exhibit potent kinase inhibition, particularly against CDK enzymes. Below is a comparative analysis of kinase inhibition profiles for related compounds:
| Compound | CDK9 inhibition (nM) | CDK1 inhibition (nM) | CDK2 inhibition (nM) | Cytotoxicity (μM) |
|---|---|---|---|---|
| 27a | >5000 | >5000 | >5000 | 0.06 |
| 27f | 2 | 1.5 | 2 | 0.05 |
| 27g | 3 | 0.5 | 1.5 | 0.01 |
Data indicates that substituents like CF₃ and sulfonamide groups enhance CDK inhibition, with compound 27g showing the highest potency .
Structural Reactivity
The compound’s reactivity is influenced by:
-
Thiazole substituents : Electron-donating groups (e.g., methyl) at the 4-position increase stability and direct electrophilic substitution .
-
Sulfonamide positioning : The sulfonamide group activates adjacent positions for nucleophilic attack, enabling further functionalization .
-
Imidazole core : The nitrogen atoms in the imidazole ring participate in hydrogen bonding and stabilize transition states during reactions .
Limitations and Challenges
-
Oxidation selectivity : Sulfenamide intermediates can undergo over-oxidation, requiring controlled reaction conditions .
-
Synthetic complexity : Multi-step synthesis involving masking groups (e.g., tert-butoxycarbonate) complicates scalability .
-
Kinase specificity : While potent against CDK enzymes, analogs may exhibit off-target activity, necessitating further optimization .
This compound’s reactivity and synthesis highlight the interplay between heterocyclic chemistry and targeted functionalization, with applications spanning medicinal chemistry and materials science.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Compounds containing thiazole and sulfonamide moieties are often evaluated for their antibacterial and antifungal activities. Similar compounds have demonstrated effectiveness against a range of pathogens, indicating that 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide may exhibit comparable properties.
-
Anticancer Activity
- Research has shown that derivatives of imidazole compounds can inhibit specific enzymes or pathways involved in cancer progression. For instance, studies suggest that this compound may act as an inhibitor of carbonic anhydrases, which are implicated in tumor growth and metastasis . In vitro studies indicate that structurally similar compounds exhibit significant antiproliferative effects against various cancer cell lines .
-
Enzyme Inhibition
- The sulfonamide group is known for participating in nucleophilic substitution reactions, enabling the compound to interact with biological targets such as enzymes or receptors. This interaction can lead to the inhibition of critical pathways in disease processes, particularly in cancer and microbial infections .
Case Studies and Research Findings
Several studies have evaluated the efficacy of related compounds:
Potential Therapeutic Applications
Given its structural complexity and biological activity, this compound holds promise for:
- Development as a novel antitumor agent targeting specific cancer pathways.
- Use as an antimicrobial agent against resistant strains of bacteria and fungi.
- Exploration in the field of enzyme inhibitors , particularly for diseases involving dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of thiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole moiety, and a sulfonamide functional group. Its molecular formula is C12H14N4O2S, with a molecular weight of approximately 278.34 g/mol. This compound exhibits significant biological activity, particularly in medicinal chemistry, with potential applications in antibacterial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiazole Moiety : A five-membered ring containing both sulfur and nitrogen.
- Sulfonamide Group : Known for its ability to participate in nucleophilic substitution reactions.
This structural complexity may enhance its binding affinity to biological targets compared to simpler analogs.
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfonamide moieties often display significant antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
A study evaluated the antimicrobial activity of related compounds using the cylinder wells diffusion method, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics like Norfloxacin .
Anticancer Potential
This compound has been investigated for its anticancer effects. Research suggests that it may inhibit specific enzymes or pathways involved in cancer cell proliferation. For example, imidazole-containing compounds have been evaluated for their ability to suppress DNA repair mechanisms in cancer cells, leading to increased cytotoxicity .
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-436 (breast cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
The biological activity of this compound is believed to stem from its ability to interact with key biological targets, including enzymes involved in metabolic pathways. Interaction studies typically focus on binding affinities and inhibitory effects on enzyme activity.
Target Interactions
- Carbonic Anhydrases : Compounds similar to this compound have been identified as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in cells.
Summary of Key Studies
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide?
The compound can be synthesized via sequential sulfonylation and coupling reactions. A key intermediate, 1-methyl-1H-imidazole-4-sulfonyl chloride , is prepared by reacting 1-methylimidazole with chlorosulfonic acid under inert conditions to avoid hydrolysis . Subsequent coupling with 2-(2-methylthiazol-4-yl)aniline requires palladium catalysts (e.g., Pd/C) or Raney nickel to minimize dehalogenation side reactions . Optimization of reaction time (4–6 hours) and temperature (45–60°C) in ethanol/water mixtures improves yields (~85–92%) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., antimicrobial activity)?
- Microbroth dilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- MTT assays : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can contradictory data on sulfonamide reactivity in different solvents be resolved?
Conflicting hydrolysis rates in polar vs. nonpolar solvents arise from the sulfonamide’s electrophilicity. In aqueous ethanol, hydrolysis to 1-methylimidazole and sulfuric acid dominates, while in DMF, nucleophilic substitution (e.g., with amines) is favored. Use DFT calculations to model transition states and solvent effects, complemented by kinetic studies (e.g., -NMR monitoring) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
- Molecular docking : Target thiazole-imidazole hybrids to enzymes like hyaluronidase (PDB: 1FCV) or kinases (e.g., EGFR) to identify binding modes .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., methylthiazole vs. phenylthiazole) with bioactivity .
Q. How can reaction byproducts (e.g., dehalogenated impurities) be minimized during synthesis?
- Catalyst screening : Replace Pd/C with Raney nickel to suppress aryl dehalogenation during hydrogenation steps .
- Temperature control : Maintain hydrogenation at ≤50°C to prevent C-Cl bond cleavage .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound from hydrodechlorinated byproducts .
Q. What strategies address low yields in cyclization steps for imidazole-thiazole hybrids?
- Base optimization : Replace NaCO with NaOH (2 equiv) in ethanol to enhance Schiff base formation and cyclization efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 4–6 hours) and improve yields via controlled dielectric heating .
Q. How can contradictory biological activity data (e.g., varying IC50_{50}50 values) be reconciled across studies?
- Assay standardization : Normalize protocols for cell line passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
